molecular formula C23H18BrClN2O3S B2966785 N-(4-bromophenyl)-2-{3-[(2-chlorophenyl)methanesulfonyl]-1H-indol-1-yl}acetamide CAS No. 893287-74-6

N-(4-bromophenyl)-2-{3-[(2-chlorophenyl)methanesulfonyl]-1H-indol-1-yl}acetamide

Cat. No.: B2966785
CAS No.: 893287-74-6
M. Wt: 517.82
InChI Key: UKDBLFNFXWUUOP-UHFFFAOYSA-N
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Description

N-(4-bromophenyl)-2-{3-[(2-chlorophenyl)methanesulfonyl]-1H-indol-1-yl}acetamide: is a complex organic compound that features a bromophenyl group, a chlorophenyl group, and an indole moiety

Preparation Methods

The synthesis of N-(4-bromophenyl)-2-{3-[(2-chlorophenyl)methanesulfonyl]-1H-indol-1-yl}acetamide typically involves multiple steps:

    Formation of the Indole Moiety: The indole structure can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone.

    Introduction of the Bromophenyl Group: The bromophenyl group can be introduced via a bromination reaction using bromine or N-bromosuccinimide (NBS) as the brominating agent.

    Attachment of the Chlorophenyl Group: The chlorophenyl group can be attached through a Friedel-Crafts acylation reaction using a chlorobenzene derivative and a suitable acyl chloride.

    Final Coupling: The final step involves coupling the synthesized intermediates under appropriate conditions to form the target compound.

Chemical Reactions Analysis

N-(4-bromophenyl)-2-{3-[(2-chlorophenyl)methanesulfonyl]-1H-indol-1-yl}acetamide undergoes various chemical reactions:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the reduction of specific functional groups.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the bromophenyl and chlorophenyl positions, using nucleophiles such as amines or thiols.

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(4-bromophenyl)-2-{3-[(2-chlorophenyl)methanesulfonyl]-1H-indol-1-yl}acetamide has several scientific research applications:

    Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound may be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-(4-bromophenyl)-2-{3-[(2-chlorophenyl)methanesulfonyl]-1H-indol-1-yl}acetamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.

    Pathways Involved: It may influence signaling pathways related to cell growth, apoptosis, or inflammation, leading to its observed biological effects.

Comparison with Similar Compounds

N-(4-bromophenyl)-2-{3-[(2-chlorophenyl)methanesulfonyl]-1H-indol-1-yl}acetamide can be compared with similar compounds to highlight its uniqueness:

    Similar Compounds: Compounds such as N-(4-bromophenyl)-2-chloro-benzamide and benzamide, 2-bromo-N-(4-chlorophenyl)-N-hydroxy share structural similarities.

Properties

IUPAC Name

N-(4-bromophenyl)-2-[3-[(2-chlorophenyl)methylsulfonyl]indol-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18BrClN2O3S/c24-17-9-11-18(12-10-17)26-23(28)14-27-13-22(19-6-2-4-8-21(19)27)31(29,30)15-16-5-1-3-7-20(16)25/h1-13H,14-15H2,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKDBLFNFXWUUOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CS(=O)(=O)C2=CN(C3=CC=CC=C32)CC(=O)NC4=CC=C(C=C4)Br)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18BrClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

517.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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